molecular formula C10H9NO3S B3059041 2-methylquinoline-6-sulfonic acid CAS No. 93805-05-1

2-methylquinoline-6-sulfonic acid

Cat. No.: B3059041
CAS No.: 93805-05-1
M. Wt: 223.25 g/mol
InChI Key: WTVFVAWTGKJRPC-UHFFFAOYSA-N
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Description

2-Methylquinoline-6-sulfonic acid is an organic compound with the molecular formula C10H9NO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 2-methylquinoline-6-sulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2-methylquinoline. This process typically uses sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions . Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Methylquinoline-6-sulfonic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-methylquinoline-6-sulfonic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The sulfonic acid group enhances its solubility and reactivity, making it a versatile compound in various chemical reactions .

Comparison with Similar Compounds

2-Methylquinoline-6-sulfonic acid can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

2-methylquinoline-6-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-7-2-3-8-6-9(15(12,13)14)4-5-10(8)11-7/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVFVAWTGKJRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239698
Record name 2-Methylquinoline-6-sulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93805-05-1
Record name 2-Methyl-6-quinolinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93805-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylquinoline-6-sulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylquinoline-6-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239698
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Record name 2-methylquinoline-6-sulphonic acid
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Record name 2-Methyl-6-quinolinesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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